
TF-Pdpp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TF-Pdpp, also known as trifluoromethanesulfonylpyridinium salt, is a chemical compound with the molecular formula C12H14F6N2O5S2 and a molecular weight of 444.36 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
TF-Pdpp can be synthesized through a series of chemical reactions involving trifluoromethanesulfonyl chloride and pyridine derivatives. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the trifluoromethanesulfonylpyridinium salt . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
TF-Pdpp undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions involving this compound typically yield reduced forms of the compound, which may have different properties and applications.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a wide range of substituted pyridinium salts .
科学的研究の応用
TF-Pdpp has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of TF-Pdpp involves its ability to interact with various molecular targets through its trifluoromethanesulfonyl group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. The pathways involved in these interactions depend on the specific application and the nature of the target molecules .
類似化合物との比較
Similar Compounds
Similar compounds to TF-Pdpp include other pyridinium salts and trifluoromethanesulfonyl derivatives, such as:
- Trifluoromethanesulfonyl chloride
- Pyridinium triflate
- Trifluoromethanesulfonyl imide
Uniqueness
This compound is unique due to its combination of the trifluoromethanesulfonyl group and the pyridinium moiety, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring strong electrophilic properties and high thermal stability .
特性
分子式 |
C12H14F6N2O5S2 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC名 |
4-piperidin-1-yl-1-(trifluoromethylsulfonyl)pyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C11H14F3N2O2S.CHF3O3S/c12-11(13,14)19(17,18)16-8-4-10(5-9-16)15-6-2-1-3-7-15;2-1(3,4)8(5,6)7/h4-5,8-9H,1-3,6-7H2;(H,5,6,7)/q+1;/p-1 |
InChIキー |
BUKUUPCTSPIMRI-UHFFFAOYSA-M |
正規SMILES |
C1CCN(CC1)C2=CC=[N+](C=C2)S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium (7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B14023706.png)
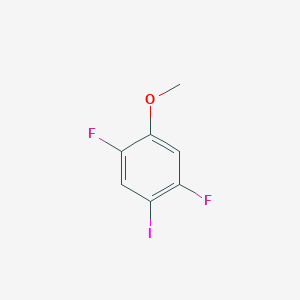

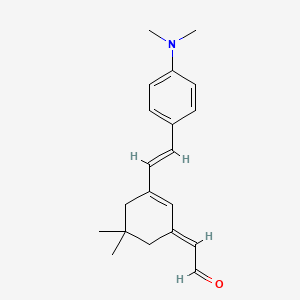
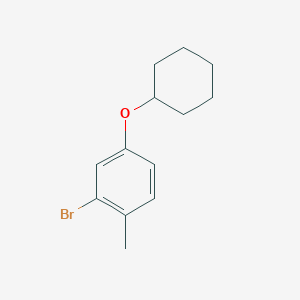
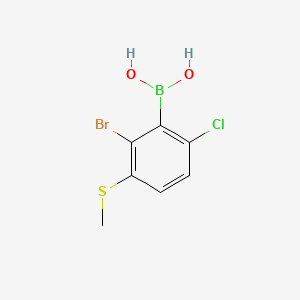
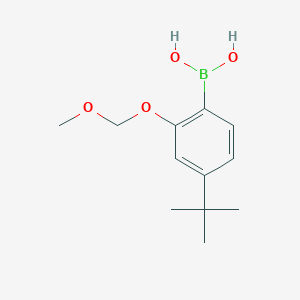

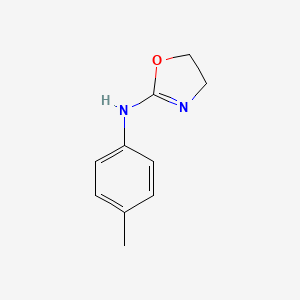

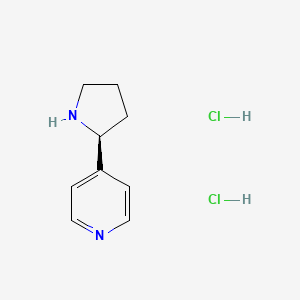
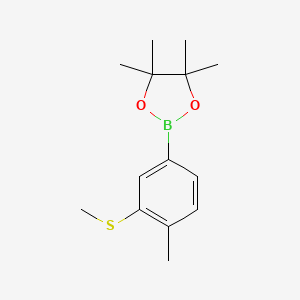
![[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate](/img/structure/B14023765.png)

